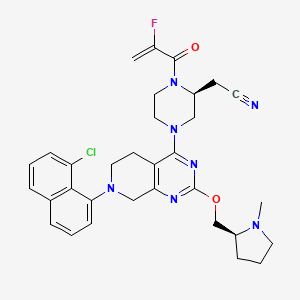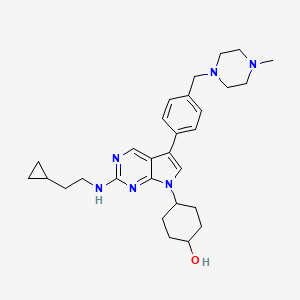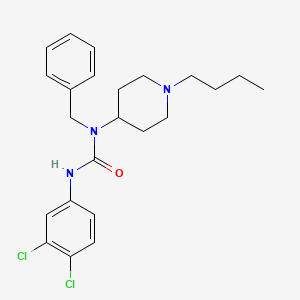
NAcM-OPT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NAcM-OPT 是一种小分子化合物,旨在抑制蛋白质 UBC12 和 DCN1 之间的相互作用。该化合物以其高效性而闻名,比其前身 NAcM-HIT 有效 100 倍。 This compound 通过与细胞中的 DCN1 和 DCN2 结合,选择性地减少了 cullin1 和 cullin3 的泛素化修饰,从而诱导了 NRF2 和 p21 等底物的表达 .
科学研究应用
NAcM-OPT 有几个科学研究应用,包括:
癌症研究: this compound 用于研究抑制癌细胞中泛素化修饰途径的影响。
药物开发: 该化合物正在被探索作为治疗涉及泛素化修饰途径过度活化的癌症的潜在治疗剂.
生物学研究: This compound 用于研究泛素化修饰在各种细胞过程中的作用,包括蛋白质降解、细胞周期调节和 DNA 损伤修复.
准备方法
合成路线和反应条件: NAcM-OPT 是通过一系列化学反应合成的,这些反应涉及形成硫酯键合的复合物。合成从 NEDD8 C 末端的 E1 NEDD8 活化酶的激活开始,导致形成硫酯键合的 E1-NEDD8 复合物。 然后,该复合物通过转硫反应转移到 NEDD8 结合酶 (E2),例如 UBC12 .
工业生产方法: this compound 的工业生产涉及优化合成路线,以确保高产量和纯度。该化合物在受控环境中生产,以保持其稳定性和生物利用度。 生产过程包括纯化、结晶和质量控制等步骤,以确保化合物符合所需标准 .
化学反应分析
反应类型: NAcM-OPT 经历了几种类型的化学反应,包括:
蛋白质-蛋白质相互作用的抑制: this compound 抑制了 UBC12 和 DCN1 之间的相互作用,这对泛素化修饰过程至关重要.
常用试剂和条件:
试剂: NEDD8 活化酶、NEDD8 结合酶 (E2) 和 DCN1。
形成的主要产物: 这些反应形成的主要产物包括 UBC12 和 DCN1 的抑制复合物,导致 cullin1 和 cullin3 的泛素化修饰减少 .
作用机制
NAcM-OPT 通过选择性地与 DCN1 的深层疏水口袋结合发挥作用,该口袋对 UBC12 的 N 端乙酰化蛋氨酸的停靠至关重要。这种结合抑制了 UBC12 和 DCN1 之间的相互作用,导致 cullin1 和 cullin3 的泛素化修饰减少。 泛素化修饰的抑制导致 NRF2 和 p21 等底物的积累,这些底物在肿瘤抑制中发挥作用 .
相似化合物的比较
NAcM-OPT 在抑制 UBC12 和 DCN1 之间的相互作用方面具有高效率和选择性,这一点是独一无二的。类似的化合物包括:
NAcM-HIT: this compound 的前身,效力较低。
DI-591: 另一种小分子抑制剂,靶向相同的相互作用,但具有不同的结合特性.
属性
IUPAC Name |
1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHJABWIKCBGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NAcM-OPT interact with its target and what are the downstream effects?
A1: this compound is an orally bioavailable small molecule that inhibits the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating Enzyme E2 M (UBE2M) []. This interaction is crucial for the neddylation of cullin proteins, a process essential for the proper function of Cullin-RING Ligases (CRLs), the largest family of ubiquitin ligases []. By disrupting DCN1-UBE2M binding, this compound prevents cullin neddylation, leading to the downregulation of CRL activity and impacting downstream cellular processes controlled by CRL substrates [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A2: While the provided abstract doesn't explicitly detail the structure of this compound (67), it mentions that it's an analogue of compound 7, derived from a series of piperidinyl ureas []. The research highlights that this compound retains the favorable biochemical and cellular activity of compound 7 while demonstrating improved metabolic stability in vitro and in vivo []. This suggests that structural modifications were made to compound 7 to generate this compound, resulting in enhanced pharmacokinetic properties without compromising its ability to inhibit DCN1-UBE2M interaction and downstream cullin neddylation.
Q3: What in vitro and in vivo efficacy data is available for this compound?
A3: The abstract indicates that this compound displays potent biochemical and cellular activity, effectively inhibiting both the DCN1-UBE2M interaction and DCN1-mediated cullin neddylation []. It also reduces steady-state cullin neddylation levels in a squamous carcinoma cell line characterized by DCN1 amplification []. Furthermore, this compound demonstrates oral bioavailability and is well-tolerated in mice []. This data collectively suggests that this compound holds promise as a potential therapeutic agent and is currently being utilized to investigate the consequences of acute pharmacological inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

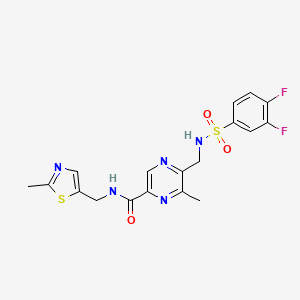
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)
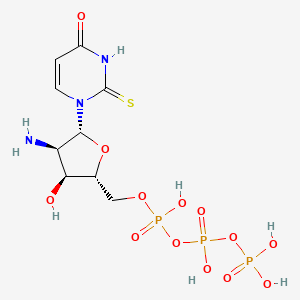
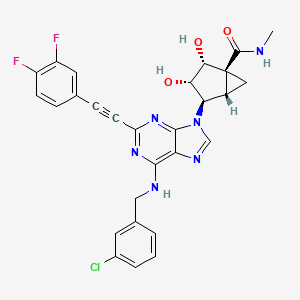
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
